Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester
Description
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a cyclohexyl core substituted with a methylamino group at the 4-position. The carbamic acid moiety is esterified with a benzyl group and functionalized with an isopropyl substituent on the nitrogen atom.
Properties
IUPAC Name |
benzyl N-[4-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20(17-11-9-16(19-3)10-12-17)18(21)22-13-15-7-5-4-6-8-15/h4-8,14,16-17,19H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBZYGMPXCBOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
Cyclohexanone derivatives undergo reductive amination with methylamine to yield 4-methylaminocycloclohexylamine. For example, cyclohexanone reacts with methylamine hydrochloride in the presence of sodium cyanoborohydride under acidic conditions (pH 4–5) to produce the trans-isomer preferentially. Typical yields range from 65–75%, with purification via vacuum distillation or recrystallization.
Gabriel Synthesis with Phthalimide Protection
The Gabriel synthesis avoids over-alkylation by employing phthalimide-protected intermediates. Cyclohexene oxide is treated with potassium phthalimide to form the epoxide ring-opening product, followed by hydrolysis with hydrazine to release the primary amine. Subsequent methylation using methyl iodide in the presence of potassium carbonate yields 4-methylaminocyclohexylamine (55–60% yield).
Introduction of the Isopropyl Group
The isopropyl substituent is introduced via nucleophilic alkylation or reductive amination:
Alkylation with Isopropyl Halides
4-Methylaminocyclohexylamine reacts with isopropyl bromide in acetonitrile using N,N-diisopropylethylamine (DIEA) as a base. This SN2 reaction proceeds at 60°C for 12–18 hours, yielding the secondary amine Isopropyl-(4-methylamino-cyclohexyl)amine (Table 1).
Table 1: Alkylation Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Isopropyl bromide | Acetonitrile | 60°C | 18 | 68% |
| Isopropyl iodide | DMF | 80°C | 24 | 72% |
Reductive Amination with Acetone
Alternatively, reductive amination with acetone and sodium triacetoxyborohydride in dichloromethane selectively introduces the isopropyl group. This method avoids competing over-alkylation and achieves 70–75% yields under mild conditions (25°C, 6 hours).
Carbamate Formation with Benzyl Chloroformate
The secondary amine Isopropyl-(4-methylamino-cyclohexyl)amine undergoes carbamoylation with benzyl chloroformate to form the target compound (Figure 1).
Figure 1: Carbamate Synthesis Reaction
Reaction Optimization
Optimal conditions use dichloromethane as the solvent and triethylamine (TEA) as the base at 0–5°C to minimize side reactions. The reaction typically completes within 2 hours, with yields exceeding 85% after aqueous workup and silica gel chromatography.
Critical Parameters:
-
Molar Ratio: 1:1.1 (amine to chloroformate) prevents unreacted starting material.
-
Temperature Control: Below 10°C suppresses hydrolysis of the chloroformate.
Alternative Routes via Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-intensive steps. For instance, alkylation of 4-methylaminocyclohexylamine with isopropyl bromide under microwave conditions (100°C, 30 minutes) achieves 78% yield, reducing reaction time by 90% compared to conventional heating.
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Amine Synthesis
Large-scale production employs catalytic hydrogenation of nitrocyclohexane derivatives. For example, hydrogenation of 4-nitrocyclohexanone over Raney nickel at 50 psi H₂ produces 4-aminocyclohexanol, which is subsequently methylated and reduced.
Continuous Flow Reactor Systems
Continuous flow systems improve carbamate formation efficiency by ensuring precise stoichiometric control and heat management. Pilot studies report 92% conversion rates with residence times under 5 minutes.
Challenges and Mitigation Strategies
Isomer Control
The cis/trans configuration of the cyclohexyl ring significantly impacts biological activity. Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers with >99% enantiomeric excess.
Byproduct Formation
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
- Analgesic Properties : Its interaction with pain pathways indicates potential use as an analgesic agent. In vitro studies have shown that it may influence pain perception through modulation of neurotransmitter release.
- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from damage caused by toxic agents like amyloid beta peptides. This suggests that this compound could be explored for applications in neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
-
Neuroprotection Against Amyloid Beta :
- In vitro studies demonstrated that derivatives similar to this compound could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers like malondialdehyde (MDA) .
- Anti-inflammatory Activity :
- Analgesic Effects :
Mechanism of Action
The mechanism of action of isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Core
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate
- Molecular Formula : C₁₉H₂₇ClN₂O₃
- Key Differences: Replaces the methylamino group with a chloroacetyl-isopropylamino moiety.
Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester
Backbone and Functional Group Modifications
Carisoprodol (N-Isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate)
- Molecular Formula : C₁₂H₂₄N₂O₄
- Key Differences : Features a 1,3-propanediol backbone with dual carbamate groups instead of a cyclohexyl core.
- Impact : As a clinically used muscle relaxant, Carisoprodol’s structure highlights how carbamate positioning and backbone flexibility dictate therapeutic activity (e.g., GABAergic modulation). The target compound’s rigid cyclohexyl core may favor different biological interactions.
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
Halogenated Analogs
(6-Bromo-hexyl)-carbamic acid benzyl ester
- Molecular Formula: C₁₄H₁₈BrNO₂
- Key Differences: Features a brominated hexyl chain instead of the cyclohexyl-methylamino group.
[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
- Molecular Formula: C₁₈H₁₈BrNO₃
- Key Differences: Includes a 4-bromophenoxymethyl-cyclopropyl group.
- Impact: The bromophenoxy moiety may confer photostability or alter electronic properties, influencing interactions with aromatic biological targets.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Trends : The benzyl ester group is conserved across many analogs, suggesting its role in balancing lipophilicity and hydrolytic stability. Substituents on the cyclohexyl core or nitrogen atom critically modulate electronic and steric properties.
- Biological Hypotheses: While Carisoprodol’s therapeutic use is established, the target compound’s methylamino group and rigid core may favor interactions with amine-binding targets (e.g., kinases or GPCRs). Halogenated analogs (e.g., bromine-substituted) could serve as probes for structure-activity relationship (SAR) studies.
- Data Limitations : The evidence lacks explicit biological or pharmacokinetic data for the target compound, necessitating further experimental validation.
Biological Activity
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, a compound within the carbamate class, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies suggest it may inhibit the growth of certain bacteria and fungi, potentially through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anticancer Properties : Preliminary findings indicate that this compound may possess anticancer activity, particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways. For example, it has shown potential in inhibiting enzymes linked to cancer cell proliferation .
- Cell Membrane Interaction : Its structure suggests a capacity to interact with lipid bilayers, which may lead to increased permeability or disruption of microbial membranes, contributing to its antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various carbamate derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for many standard antibiotics.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Comparative Analysis
To further understand the efficacy of this compound, a comparison with similar compounds is useful.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine | Low | Moderate |
| N-Benzyl-N-methyl-cyclohexane-1,2-diamine | Low | Low |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step protection/deprotection strategies. For example, iodination of precursor alcohols (e.g., using polystyrene-triphenylphosphine and iodine in acetonitrile) can improve reactivity . Purification via column chromatography (e.g., light petroleum:EtOAc gradients) enhances purity . Protecting groups like benzyl esters (as seen in glycosylation reactions) can stabilize intermediates during coupling steps .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : H/C NMR detects stereochemical configurations (e.g., cyclohexyl substituent orientation) and confirms methylamino group placement .
- IR Spectroscopy : Identifies carbamate C=O stretches (~1689 cm) and N-H bonds (~3338 cm) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., HRMS-ESI for exact mass) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Benzyl ester groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock/Vina) with crystal structures of target proteins. Focus on the cyclohexyl group’s conformational flexibility and methylamino interactions. MD simulations (AMBER/CHARMM) assess binding stability over time. Validate predictions with SPR or ITC binding assays .
Q. How does stereochemistry at the cyclohexyl group influence pharmacological activity?
- Methodological Answer : Synthesize cis/trans isomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare in vitro activity (e.g., IC in enzyme assays) and pharmacokinetics (e.g., plasma half-life in rodent models). The cis-configuration may enhance membrane permeability due to reduced steric hindrance .
Q. What strategies mitigate contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer : Re-evaluate metabolite profiles using liver microsomes or hepatocytes to identify toxic intermediates (e.g., reactive quinones). Adjust dosing regimens in vivo to account for rapid clearance or tissue-specific accumulation. Cross-validate findings with transcriptomics (e.g., RNA-seq of liver/kidney tissues) .
Q. How can the compound be functionalized for targeted drug delivery (e.g., antibody-drug conjugates)?
- Methodological Answer : Introduce click chemistry handles (e.g., azide/alkyne groups) at the benzyl ester or methylamino moiety. Conjugate to antibodies via maleimide-thiol linkages (e.g., using Mal-amido-PEG4-NHS esters) . Assess conjugate stability in serum and tumor-specific uptake via fluorescence imaging .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Compare reaction scales, solvent systems, and catalyst loads. For example, iodination yields vary with polystyrene-triphenylphosphine purity . Replicate high-yield conditions (e.g., 80% yield via 4Å molecular sieves in anhydrous DCM) and characterize intermediates rigorously to identify side reactions .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating neuroactivity or cytotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
